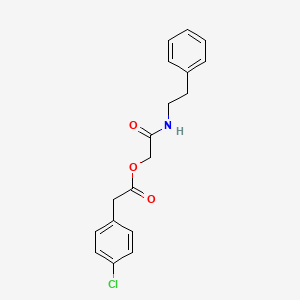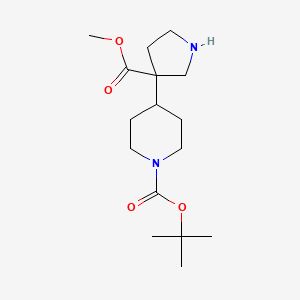![molecular formula C11H10N2O B2761675 1-methyl-[2,2'-bipyridin]-6(1H)-one CAS No. 154928-15-1](/img/structure/B2761675.png)
1-methyl-[2,2'-bipyridin]-6(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-[2,2’-bipyridin]-6(1H)-one is an organic compound belonging to the bipyridine family. This compound is characterized by its two pyridine rings connected by a single bond, with a methyl group attached to one of the nitrogen atoms and a ketone group at the 6-position. It is a bidentate ligand, meaning it can form two bonds with a metal ion, making it useful in coordination chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-[2,2’-bipyridin]-6(1H)-one typically involves the coupling of pyridine derivatives. One common method is the cross-coupling reaction between 2-pyridyl and substituted pyridyl reagents. This reaction often employs palladium catalysts and bases such as potassium carbonate under inert conditions .
Industrial Production Methods
Industrial production of 1-methyl-[2,2’-bipyridin]-6(1H)-one may involve large-scale coupling reactions using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
1-methyl-[2,2’-bipyridin]-6(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and other substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under light or heat.
Major Products
Oxidation: N-oxides of the bipyridine rings.
Reduction: Alcohol derivatives of the compound.
Substitution: Halogenated bipyridine derivatives.
科学的研究の応用
1-methyl-[2,2’-bipyridin]-6(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Explored for its potential in drug design, particularly in the development of metal-based drugs.
Industry: Utilized in the synthesis of advanced materials, including luminescent materials and sensors.
作用機序
The mechanism of action of 1-methyl-[2,2’-bipyridin]-6(1H)-one involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can influence various chemical and biological processes. The molecular targets include metal ions such as copper, iron, and platinum, which are involved in catalytic and redox reactions .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A parent compound without the methyl and ketone substitutions.
4,4’-Bipyridine: Another isomer with different substitution patterns.
1,10-Phenanthroline: A related compound with a similar bidentate chelating ability.
Uniqueness
1-methyl-[2,2’-bipyridin]-6(1H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in forming stable metal complexes with unique catalytic and luminescent properties .
特性
IUPAC Name |
1-methyl-6-pyridin-2-ylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-10(6-4-7-11(13)14)9-5-2-3-8-12-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPQFGHJFIWQLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC=C1C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2761596.png)
![ethyl 4-[3-(benzyloxy)phenyl]-6-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2761597.png)


![3-(benzenesulfonyl)-1-[(2,5-dimethylphenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2761605.png)

![5-[(4-chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B2761607.png)




